Pomalidomide-5'-C3-OH is a derivative of pomalidomide, a third-generation immunomodulatory drug primarily used in the treatment of multiple myeloma. As a compound, it serves as a building block for targeted protein degradation, specifically through its role as a ligand for E3 ubiquitin ligases. The compound is characterized by its molecular formula and a molecular weight of approximately 331.328 g/mol. It is important in research settings for its potential to conjugate with various target proteins, facilitating the development of new therapeutic strategies.
Pomalidomide-5'-C3-OH is classified under small organic compounds and is related to the broader class of immunomodulatory drugs. It is derived from pomalidomide, which has been extensively studied for its anti-tumor effects and ability to modulate immune responses. The compound is available from various chemical suppliers, including Tenova Pharma and Sigma-Aldrich, where it is marketed for research purposes only .
The synthesis of Pomalidomide-5'-C3-OH involves several steps that typically include acylation and hydrogenation reactions. One method described involves the acylation of specific amino acids with anhydrides under controlled temperature conditions, followed by purification processes such as column chromatography to isolate the desired product .
The synthesis may utilize dimethylformamide as a solvent and palladium on carbon as a catalyst during hydrogenation steps. The reaction conditions often require careful monitoring of temperature and time to ensure optimal yields and purity levels.
The molecular structure of Pomalidomide-5'-C3-OH can be represented using its SMILES notation: OCCCNC1=CC=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=C1
. This notation indicates the presence of multiple functional groups, including hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups, which contribute to its biological activity.
The compound's structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular composition and confirm the presence of specific functional groups.
Pomalidomide-5'-C3-OH can participate in various chemical reactions typical for compounds containing amines and hydroxyl groups. These reactions may include:
The reactivity of Pomalidomide-5'-C3-OH can be leveraged in synthetic pathways to develop new therapeutic agents by modifying its structure to enhance efficacy or reduce side effects.
Pomalidomide-5'-C3-OH exerts its effects primarily through modulation of immune responses and induction of apoptosis in tumor cells. It enhances the activity of T-cells and natural killer cells while inhibiting angiogenesis, which is critical in cancer progression. The mechanism involves:
Data from studies indicate that compounds similar to Pomalidomide-5'-C3-OH can significantly inhibit cancer cell growth and induce apoptosis via these pathways .
Pomalidomide-5'-C3-OH appears as a pale yellow solid with high purity levels (≥ 95%) as determined by High-Performance Liquid Chromatography (HPLC). It has a shelf life of approximately 12 months when stored under refrigerated conditions.
The compound exhibits solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide, which are commonly used in laboratory settings for biological assays. Its reactivity profile allows it to undergo various chemical modifications essential for drug development.
Pomalidomide-5'-C3-OH has significant applications in scientific research, particularly in:
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7